Cas no 1410040-38-8 (ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate)

ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-3-carboxylic acid, 1-(5-fluoro-2-pyridinyl)-, ethyl ester
- ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate
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- MDL: MFCD30499442
- インチ: 1S/C11H10FN3O2/c1-2-17-11(16)9-5-6-15(14-9)10-4-3-8(12)7-13-10/h3-7H,2H2,1H3
- InChIKey: OAYFFUSZSXAYGJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=C(F)C=C2)C=CC(C(OCC)=O)=N1
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337917-0.05g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 0.05g |
$744.0 | 2025-03-18 | |
Enamine | EN300-337917-10.0g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 10.0g |
$3807.0 | 2025-03-18 | |
Enamine | EN300-337917-10g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 10g |
$3807.0 | 2023-09-03 | ||
Enamine | EN300-337917-0.1g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 0.1g |
$779.0 | 2025-03-18 | |
Enamine | EN300-337917-1.0g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 1.0g |
$884.0 | 2025-03-18 | |
Enamine | EN300-337917-5.0g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 5.0g |
$2566.0 | 2025-03-18 | |
Enamine | EN300-337917-5g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 5g |
$2566.0 | 2023-09-03 | ||
Enamine | EN300-337917-0.5g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 0.5g |
$849.0 | 2025-03-18 | |
Enamine | EN300-337917-0.25g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 0.25g |
$814.0 | 2025-03-18 | |
Enamine | EN300-337917-2.5g |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate |
1410040-38-8 | 95.0% | 2.5g |
$1735.0 | 2025-03-18 |
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylateに関する追加情報
Ethyl 1-(5-Fluoropyridin-2-yl)-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview
Ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate, with CAS No. 1410040-38-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is notable for its unique structure, which combines a pyrazole ring with a fluorinated pyridine moiety, making it a promising candidate for various applications. The 5-fluoropyridin-2-yl group introduces electronic and steric effects that enhance the compound's reactivity and selectivity in biological systems.
The synthesis of ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate involves a series of carefully optimized steps, including the preparation of intermediate compounds such as pyrazole derivatives and their subsequent coupling with fluorinated pyridines. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and continuous flow reactions, to further streamline the process.
One of the most exciting developments involving ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate is its application in drug discovery. Studies have shown that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungal pathogens. Its ability to inhibit key enzymes involved in bacterial cell wall synthesis has positioned it as a potential lead compound for developing new antibiotics. Additionally, preclinical trials have demonstrated its low toxicity profile, which is a critical factor for its translation into clinical settings.
In the agricultural sector, ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate has been investigated as a herbicide and plant growth regulator. Its ability to selectively inhibit specific enzymes in weeds while sparing crops has made it a valuable tool in integrated pest management systems. Recent field trials have highlighted its effectiveness in controlling invasive species without adverse effects on beneficial insects or soil microbiota.
The environmental impact of ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate has also been a focal point of recent research. Studies have shown that this compound degrades rapidly under aerobic conditions, reducing its persistence in soil and water systems. However, further investigations are needed to fully understand its long-term ecological effects and to develop strategies for minimizing any potential risks associated with its use.
From a structural perspective, the pyrazole ring in ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate plays a crucial role in determining its pharmacokinetic properties. The ring's ability to form hydrogen bonds with biomolecules enhances its bioavailability and tissue penetration, making it an attractive candidate for drug delivery systems. Researchers are also exploring the potential of this compound as a scaffold for designing multi-target drugs targeting complex diseases such as cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate. Quantum mechanical simulations have revealed that the fluorine atom on the pyridine ring significantly alters the electronic distribution of the molecule, enhancing its binding affinity to specific receptors. This understanding has paved the way for rational drug design strategies aimed at optimizing the compound's therapeutic potential.
In conclusion, ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 1410040-38-) stands at the forefront of chemical innovation, offering promising solutions across multiple industries. Its versatile structure, combined with cutting-edge research findings, underscores its importance as a multifunctional compound with applications ranging from medicine to agriculture. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make significant contributions to both scientific progress and practical applications.
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